molecular formula C6H9NO3 B14288044 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- CAS No. 116637-00-4

2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)-

Cat. No.: B14288044
CAS No.: 116637-00-4
M. Wt: 143.14 g/mol
InChI Key: NQVHELJXYAFNRV-UHFFFAOYSA-N
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Description

2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- is an organic compound with the molecular formula C6H9NO3. It is a derivative of 2-butenoic acid, featuring an amino and oxo group at the fourth position, and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- typically involves aldol condensation reactions. One common method is the microwave-assisted aldol condensation between methyl ketone derivatives and glyoxylic acid, which provides the desired product in moderate to excellent yields . The reaction conditions often include the use of a microwave reactor to accelerate the reaction and improve yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products are substituted amino or ester derivatives.

Scientific Research Applications

2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, modulating biochemical pathways and exerting biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Butenoic acid, ethyl ester, (E)-:

    2-Butenoic acid, methyl ester, (E)-:

Uniqueness

2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)- is unique due to the presence of both amino and oxo functional groups at the fourth position, which imparts distinct chemical reactivity and potential biological activity compared to its simpler ester counterparts.

Properties

IUPAC Name

ethyl 4-amino-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVHELJXYAFNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325440
Record name 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116637-00-4
Record name 2-Butenoic acid, 4-amino-4-oxo-, ethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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